2-Isopropyl-4-methylquinoline-3-carboxylic acid
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Overview
Description
2-Isopropyl-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C14H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may yield quinoline-3-carboxylic acid alcohols.
Scientific Research Applications
2-Isopropyl-4-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: A closely related compound with similar structural features.
2-Methylquinoline-3-carboxylic acid: Another derivative of quinoline with a methyl group at the 2-position.
4-Methylquinoline-3-carboxylic acid: A derivative with a methyl group at the 4-position.
Uniqueness
2-Isopropyl-4-methylquinoline-3-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-8(2)13-12(14(16)17)9(3)10-6-4-5-7-11(10)15-13/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ZKKSDYMPVSVJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(C)C)C(=O)O |
Origin of Product |
United States |
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